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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B12353371 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro kinase assay to

evaluate the inhibitory effect of caffeic acid on the phosphorylation of a YEEIE peptide

substrate by Fyn kinase, a member of the Src family of tyrosine kinases. Caffeic acid is a

known phytochemical that directly inhibits Fyn kinase activity[1][2]. The assay described utilizes

the ADP-Glo™ Kinase Assay technology, a robust, luminescence-based method for quantifying

kinase activity.

Principle of the Assay
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. Inhibitors

of this process are of significant interest in drug discovery. This protocol measures the activity

of Fyn kinase by quantifying the amount of ADP produced during the phosphorylation of a

synthetic peptide substrate with the core sequence Tyr-Glu-Glu-Ile-Glu (YEEIE), a canonical

substrate motif for Src-family kinases.

The ADP-Glo™ Kinase Assay is a universal, two-step process[3][4][5]:

Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is

added to terminate the reaction and deplete the remaining ATP.

ADP Conversion & Detection: The Kinase Detection Reagent is added to convert the ADP

generated during the kinase reaction into ATP. This newly synthesized ATP is then used by
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Ultra-Glo™ Luciferase to produce a luminescent signal that is directly proportional to the

amount of ADP produced and, therefore, to the kinase activity[3][6]. The inhibitory potential

of caffeic acid is determined by measuring the reduction in this luminescent signal.

Signaling Pathway and Inhibition
The following diagram illustrates the fundamental interaction measured in this assay. Fyn

kinase, the enzyme, phosphorylates the YEEIE peptide substrate. Caffeic acid is hypothesized

to bind to Fyn kinase, inhibiting this catalytic activity.
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Caption: Caffeic acid inhibits Fyn kinase from phosphorylating the YEEIE substrate.
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Reagent Recommended Supplier Catalog Number (Example)

Recombinant Human Fyn

Kinase, active
MilliporeSigma 14-326

YEEIE Peptide Substrate (e.g.,

Ac-YEEIE-NH2)
Custom Peptide Synthesis N/A

Caffeic Acid MilliporeSigma C0625

ADP-Glo™ Kinase Assay Kit Promega V9101

Adenosine 5'-triphosphate

(ATP)
MilliporeSigma A2383

Kinase Buffer (5X) Varies See composition below

Dimethyl Sulfoxide (DMSO),

anhydrous
MilliporeSigma 276855

Nuclease-Free Water Varies Varies

Solid White, Low-Volume 384-

well Assay Plates
Corning 3572

Kinase Buffer (1X) Composition: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

Experimental Protocol
This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL. Adjust

volumes as necessary for other plate formats.

Reagent Preparation
Caffeic Acid Stock (10 mM): Dissolve an appropriate amount of caffeic acid in 100% DMSO

to make a 10 mM stock solution.

Serial Dilutions: Perform a serial dilution of the 10 mM caffeic acid stock in 100% DMSO to

prepare a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

The final DMSO concentration in the assay should not exceed 1%.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12353371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATP Solution (500 µM): Prepare a 500 µM ATP solution in nuclease-free water. The final

concentration in the assay will be 50 µM.

Kinase Solution (2X): Dilute the Fyn kinase stock in 1X Kinase Buffer to a 2X working

concentration (e.g., 2 ng/µL). The optimal concentration should be determined empirically.

Substrate Solution (2X): Dilute the YEEIE peptide stock in 1X Kinase Buffer to a 2X working

concentration (e.g., 100 µM).

Assay Workflow Diagram
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1. Reagent Preparation
(Kinase, Substrate, ATP, Inhibitor)

2. Assay Plate Setup
Add 2.5 µL of 2X Kinase/Substrate Mix

3. Add Inhibitor
Add Caffeic Acid or DMSO Vehicle

4. Initiate Kinase Reaction
Add 2.5 µL of 2X ATP Solution

5. Incubate
60 min at Room Temperature

6. Stop Reaction & Deplete ATP
Add 5 µL ADP-Glo™ Reagent

7. Incubate
40 min at Room Temperature

8. Generate Luminescent Signal
Add 10 µL Kinase Detection Reagent

9. Incubate
30 min at Room Temperature

10. Read Luminescence
Plate Reader

11. Data Analysis
Calculate % Inhibition and IC50

Click to download full resolution via product page

Caption: The experimental workflow for the caffeic acid inhibition kinase assay.
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Assay Procedure
Prepare Master Mix: Prepare a 2X Kinase/Substrate master mix in 1X Kinase Buffer.

Dispense Master Mix: Add 2.5 µL of the 2X Kinase/Substrate master mix to all wells of a 384-

well plate.

Add Inhibitor/Controls:

Test Wells: Add 50 nL of caffeic acid dilutions (prepared in 4.1) to the appropriate wells.

100% Activity Control (High Signal): Add 50 nL of 100% DMSO.

0% Activity Control (Low Signal): Add 50 nL of 100% DMSO. These wells will not receive

ATP in the next step (add water instead) or will contain a known potent inhibitor.

Initiate Reaction: Add 2.5 µL of 2X ATP solution (500 µM) to all wells except the "0% Activity"

controls. Add 2.5 µL of water to the 0% activity wells. The final reaction volume is 5 µL.

Incubate: Mix the plate gently and incubate for 60 minutes at room temperature.

Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at

room temperature[7].

Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at

room temperature to allow the luminescent signal to stabilize[4][7].

Measure Luminescence: Read the plate using a plate reader capable of measuring

luminescence.

Data Analysis and Presentation
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes

a 50% reduction in enzyme activity[8][9].

Calculation of Percent Inhibition
Average Controls: Calculate the average luminescence for the 100% activity (Max Signal)

and 0% activity (Min Signal) controls.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/src-kinase-assay-protocol.pdf
https://worldwide.promega.com/-/media/files/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/src-kinase-assay-protocol.pdf
https://courses.edx.org/asset-v1:DavidsonX+D001x+3T2015+type@asset+block/Ch_4_clip_3_summary.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4955526/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12353371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normalize Data: Normalize the activity in the inhibitor wells by calculating the percent kinase

activity:

% Activity = [(Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)] * 100

Calculate Percent Inhibition:

% Inhibition = 100 - % Activity

IC50 Determination
Plot the % Inhibition against the logarithm of the caffeic acid concentration. Use a non-linear

regression analysis (sigmoidal dose-response with variable slope) to fit the curve and

determine the IC50 value[10].

Representative Data Table
The following table structure should be used to organize the results for IC50 determination.

Caffeic Acid
[µM]

Log [Caffeic
Acid]

Raw
Luminescence
(RLU)

% Kinase
Activity

% Inhibition

0 (DMSO

Control)
N/A 150,000 100.0 0.0

0.1 -1.0 142,500 94.6 5.4

0.3 -0.5 127,500 84.5 15.5

1.0 0.0 99,000 65.3 34.7

3.0 0.5 60,000 39.3 60.7

10.0 1.0 22,500 14.3 85.7

30.0 1.5 9,000 5.3 94.7

100.0 2.0 7,500 4.3 95.7

No ATP Control N/A 1,500 0.0 100.0
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Conclusion
This protocol provides a sensitive and reliable method for quantifying the inhibitory effect of

caffeic acid on Fyn kinase activity using a YEEIE peptide substrate. The luminescence-based

ADP-Glo™ assay offers a high-throughput-compatible, non-radioactive alternative for

screening and characterizing kinase inhibitors. The data generated can be used to accurately

determine inhibitor potency (IC50), which is a critical parameter in drug development and

chemical biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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